N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
N'-(3-Methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 7, a phenyl group at position 5, and a 3-methoxybenzoyl-substituted carbohydrazide moiety at position 2. Pyrazolo[1,5-a]pyrimidines are privileged scaffolds in medicinal chemistry due to their structural similarity to purines, enabling diverse biological interactions . The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while the carbohydrazide moiety provides opportunities for hydrogen bonding and further derivatization .
Properties
Molecular Formula |
C22H16F3N5O3 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
N'-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C22H16F3N5O3/c1-33-15-9-5-8-14(10-15)20(31)27-28-21(32)17-12-19-26-16(13-6-3-2-4-7-13)11-18(22(23,24)25)30(19)29-17/h2-12H,1H3,(H,27,31)(H,28,32) |
InChI Key |
ALQJGQIRIIMVRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale-up and yield improvement .
Chemical Reactions Analysis
Types of Reactions
N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-methoxybenzoyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a kinase inhibitor .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
Functional Group at C2 :
- The carbohydrazide group in the target compound distinguishes it from carboxamide derivatives (e.g., ). Hydrazides exhibit greater nucleophilicity and can form hydrazones, enabling conjugation strategies .
- Carboxamides (e.g., ) are more stable but less reactive, favoring direct target binding in kinase inhibitors .
Substituent Effects :
- Trifluoromethyl (CF₃) at C7 : Common across analogs (Evidences 7, 14, 16–18), this group enhances metabolic stability and electron-deficient character, improving interactions with hydrophobic enzyme pockets .
- Aryl Groups at C5 : Phenyl (target compound) vs. 4-methoxyphenyl () vs. 4-nitrophenyl (). Electron-donating groups (e.g., methoxy) may increase solubility, while nitro groups enhance electrophilicity for covalent binding .
Synthetic Routes :
- The target compound likely derives from 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride () via hydrazine coupling. Similar strategies are used for carboxamides (e.g., uses Suzuki coupling for aryl substitutions) .
Biological Activity: Pyrazolo[1,5-a]pyrimidines with CF₃ and carbohydrazide groups (e.g., ) show promise in protease inhibition, while carboxamides () inhibit cathepsins (IC₅₀ ~25–45 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
